molecular formula C17H17N3O3S B4124989 N-(2-methoxy-4-nitrophenyl)-2-methyl-2,3-dihydro-1H-indole-1-carbothioamide

N-(2-methoxy-4-nitrophenyl)-2-methyl-2,3-dihydro-1H-indole-1-carbothioamide

Cat. No.: B4124989
M. Wt: 343.4 g/mol
InChI Key: LWBOUTPRSIGQOO-UHFFFAOYSA-N
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Description

N-(2-methoxy-4-nitrophenyl)-2-methyl-2,3-dihydro-1H-indole-1-carbothioamide: is an organic compound that belongs to the class of indoline derivatives This compound is characterized by the presence of a methoxy group, a nitro group, and a carbothioamide group attached to an indoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-methoxy-4-nitrophenyl)-2-methyl-2,3-dihydro-1H-indole-1-carbothioamide typically involves the reaction of 2-methoxy-4-nitroaniline with 2-methylindoline-1-carbothioamide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as acetic acid, and may require the use of a catalyst to facilitate the reaction. The reaction conditions, including temperature and time, are optimized to achieve a high yield of the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for efficiency and cost-effectiveness, with considerations for the purification and isolation of the final product. Techniques such as recrystallization or chromatography may be employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: N-(2-methoxy-4-nitrophenyl)-2-methyl-2,3-dihydro-1H-indole-1-carbothioamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: N-(2-methoxy-4-nitrophenyl)-2-methyl-2,3-dihydro-1H-indole-1-carbothioamide is used as a building block in organic synthesis. It can be employed in the synthesis of more complex molecules and in the study of reaction mechanisms .

Biology: In biological research, this compound may be used as a probe to study enzyme interactions and cellular processes. Its unique structure allows it to interact with specific biological targets, making it useful in biochemical assays .

Medicine: Its ability to interact with biological targets makes it a candidate for drug discovery and development .

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in various industrial applications .

Mechanism of Action

The mechanism of action of N-(2-methoxy-4-nitrophenyl)-2-methyl-2,3-dihydro-1H-indole-1-carbothioamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes .

Comparison with Similar Compounds

  • N-(2-methoxy-4-nitrophenyl)acetamide
  • N-(2-methoxy-4-nitrophenyl)propanamide
  • N-(2-methoxy-4-nitrophenyl)-2-phenylacetamide

Comparison: N-(2-methoxy-4-nitrophenyl)-2-methyl-2,3-dihydro-1H-indole-1-carbothioamide is unique due to the presence of the indoline ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interactions with biological targets, making it a valuable compound for specific applications .

Properties

IUPAC Name

N-(2-methoxy-4-nitrophenyl)-2-methyl-2,3-dihydroindole-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O3S/c1-11-9-12-5-3-4-6-15(12)19(11)17(24)18-14-8-7-13(20(21)22)10-16(14)23-2/h3-8,10-11H,9H2,1-2H3,(H,18,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWBOUTPRSIGQOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=CC=CC=C2N1C(=S)NC3=C(C=C(C=C3)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(2-methoxy-4-nitrophenyl)-2-methyl-2,3-dihydro-1H-indole-1-carbothioamide
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N-(2-methoxy-4-nitrophenyl)-2-methyl-2,3-dihydro-1H-indole-1-carbothioamide
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N-(2-methoxy-4-nitrophenyl)-2-methyl-2,3-dihydro-1H-indole-1-carbothioamide
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N-(2-methoxy-4-nitrophenyl)-2-methyl-2,3-dihydro-1H-indole-1-carbothioamide
Reactant of Route 5
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N-(2-methoxy-4-nitrophenyl)-2-methyl-2,3-dihydro-1H-indole-1-carbothioamide
Reactant of Route 6
N-(2-methoxy-4-nitrophenyl)-2-methyl-2,3-dihydro-1H-indole-1-carbothioamide

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